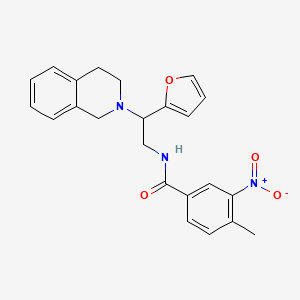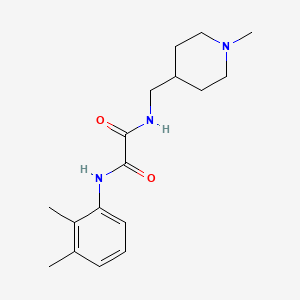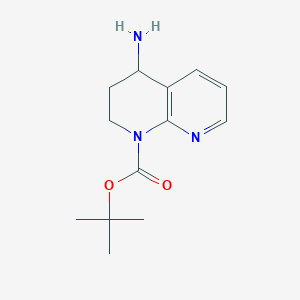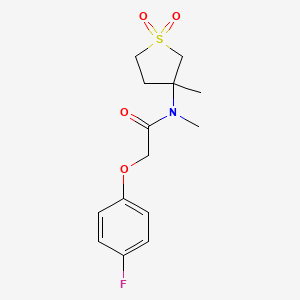
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide is a synthetic organic compound notable for its complex structure, which combines functional groups commonly encountered in medicinal chemistry. The molecule features an isoquinoline derivative linked to a furan ring via an ethyl chain, and it also includes a nitrobenzamide moiety. This compound has garnered interest for its potential pharmacological properties and its applicability in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide typically starts with the preparation of the isoquinoline and furan components separately. These are then coupled through a series of reactions, including alkylation and amidation steps. Common reagents include isoquinoline, furfural, nitrobenzoic acid derivatives, and alkyl halides. The reactions are typically carried out under inert atmosphere conditions to prevent side reactions, and with the use of catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.
Industrial Production Methods:
Industrial synthesis involves scalable reaction conditions, often performed in flow reactors to ensure consistency and purity. Catalysts and solvents are chosen to optimize yields and minimize environmental impact. The key steps are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The furan ring can undergo oxidation to form corresponding furanones under mild conditions.
Reduction: : The nitro group can be reduced to an amine using hydrogenation or catalytic methods.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for various derivatives.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate for the furan ring.
Reducing agents such as hydrogen gas in the presence of Pd/C for the nitro group.
Electrophiles like halogens for substitution reactions on the benzamide ring.
Major Products Formed:
Furanone derivatives from oxidation.
Aminobenzamide derivatives from reduction.
Halogenated benzamide derivatives from substitution.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide has been investigated for its potential roles in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for potential inhibitory activities against certain enzymes.
Medicine: : Explored for its potential in treating neurological disorders due to its isoquinoline core.
Industry: : Utilized in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The isoquinoline moiety is known for binding to enzymes and receptors, potentially modulating their activity. The furan and nitrobenzamide components contribute to the molecule's overall binding affinity and specificity, affecting pathways involved in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Compared to other isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of structural features, which confer a broader spectrum of biological activity. Similar compounds include:
Isoquinoline-based inhibitors known for targeting enzymes.
Furan derivatives with anti-inflammatory properties.
Nitrobenzamide compounds used in antibacterial research.
And there you have it—a detailed deep dive into this compound! Let me know if there's anything else you need.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZCWBRGABSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,6-Difluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2460626.png)



![6-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2460635.png)
![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)
![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)
![2-(4-ETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2460646.png)


